Bupivacaine-d9 N-Oxide
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Overview
Description
Bupivacaine-d9 N-Oxide is a stable isotope-labeled derivative of Bupivacaine, a widely used local anesthetic. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. This modification is particularly useful in pharmacokinetic studies and analytical research, as it allows for precise tracking and quantification of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine-d9 N-Oxide typically involves the oxidation of Bupivacaine-d9. The process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is generally performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and advanced analytical techniques is crucial in the industrial setting to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Bupivacaine-d9 N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the N-oxide functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include reduced forms of Bupivacaine-d9 and various substituted derivatives, depending on the reagents used .
Scientific Research Applications
Bupivacaine-d9 N-Oxide has several applications in scientific research:
Pharmacokinetic Studies: Used to track the distribution and metabolism of Bupivacaine in biological systems.
Analytical Chemistry: Serves as a reference standard in mass spectrometry and other analytical techniques.
Medical Research: Investigated for its potential use in developing new anesthetic formulations and understanding the metabolic pathways of Bupivacaine
Mechanism of Action
Bupivacaine-d9 N-Oxide exerts its effects by blocking sodium channels in neuronal membranes, similar to Bupivacaine. This action inhibits the initiation and propagation of nerve impulses, leading to local anesthesia. The presence of the N-oxide group may influence the compound’s pharmacokinetics and interaction with molecular targets, although detailed studies are required to fully understand these effects .
Comparison with Similar Compounds
Bupivacaine: The parent compound, widely used as a local anesthetic.
Levobupivacaine: An enantiomer of Bupivacaine with a similar mechanism of action but a better safety profile.
Ropivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties
Uniqueness: Bupivacaine-d9 N-Oxide is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. This modification allows for precise tracking and quantification, providing insights that are not possible with the non-labeled compound .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1-oxidopiperidin-1-ium-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/i1D3,4D2,5D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMRWWGDLLHXQD-JOJYFGIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.